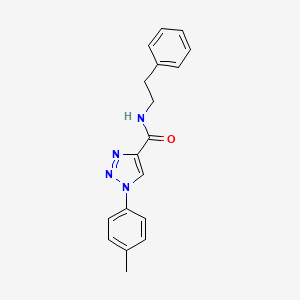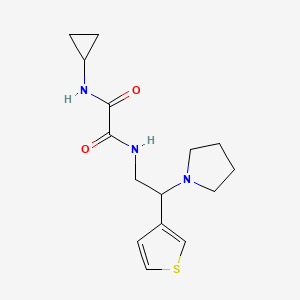
N1-cyclopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N1-cyclopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of oxalamides, which are known for their diverse pharmacological activities.
Scientific Research Applications
Polyamine Analogue-Induced Programmed Cell Death
N1-cyclopropyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, a polyamine analogue, has been studied for its role in inducing programmed cell death (PCD) in cancer cells. The compound's ability to superinduce spermidine/spermine N1-acetyltransferase (SSAT) and its resultant production of hydrogen peroxide (H2O2) through the SSAT/polyamine oxidase (PAO) pathway suggest its potential as an antineoplastic agent. This mechanism highlights the compound's selective cytotoxic activity and its role in inducing PCD in sensitive cells, possibly due to oxidative stress from H2O2 production (Ha, Woster, Yager, & Casero, 1997).
Glycolic Acid Oxidase Inhibition
The compound has been investigated as an inhibitor of glycolic acid oxidase (GAO), showing significant potential in this domain. Specific structural features of the compound, such as large lipophilic substituents, have been identified as key to its inhibitory efficacy. Additionally, modifications to the nitrogen or hydroxy substituents significantly affect the compound's potency, underlining the critical nature of these functional groups for effective GAO inhibition (Rooney et al., 1983).
Topoisomerase IIα Inhibition in Anticancer Research
The compound's structural analogues have demonstrated notable inhibitory activity against topoisomerase IIα, a key target in cancer therapy. Such activity, along with cytotoxic effects on various cancer cell lines, positions these analogues as potential anticancer agents. Molecular docking studies further support their role in this context, with some analogues showing particularly high docking scores and cytotoxicity, suggesting a promising direction for anticancer drug development (Alam et al., 2016).
DNA/Protein Binding and Cytotoxicity Studies
Studies involving copper(II)/nickel(II) complexes derived from N1-cyclopropyl analogues have shown significant DNA/protein binding and cytotoxicity, particularly against lung cancer cell lines. These findings indicate the potential of such compounds in cancer treatment, especially given their lower toxicity toward normal cell lines. The structural and functional properties of these complexes suggest novel avenues for anticancer drug design (Muralisankar et al., 2016).
properties
IUPAC Name |
N'-cyclopropyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2S/c19-14(15(20)17-12-3-4-12)16-9-13(11-5-8-21-10-11)18-6-1-2-7-18/h5,8,10,12-13H,1-4,6-7,9H2,(H,16,19)(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWIPMPAKGDQFJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2CC2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

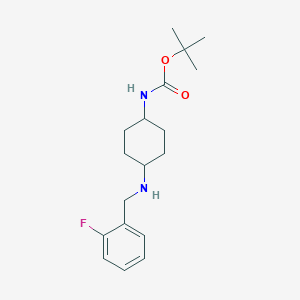
![7-Chloro-2-(3-(dimethylamino)propyl)-1-(2-fluorophenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2749317.png)
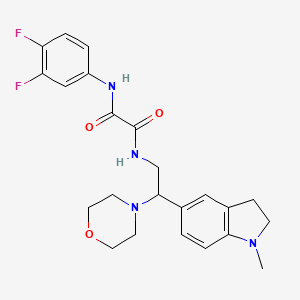
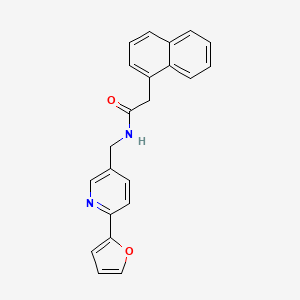
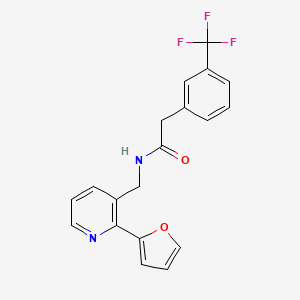
![2-cyclohexyl-N-(1-(1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)acetamide](/img/structure/B2749322.png)
![1-Spiro[6,7-dihydro-1H-imidazo[4,5-c]pyridine-4,4'-oxane]-5-ylprop-2-en-1-one](/img/structure/B2749325.png)
![2-(4-(2-oxopyrrolidin-1-yl)benzyl)-6-(p-tolyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2749326.png)
![N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B2749327.png)
![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(phenylthio)propanamide hydrochloride](/img/structure/B2749328.png)
![ethyl 1-(3,4-dichlorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline-8-carboxylate](/img/structure/B2749330.png)
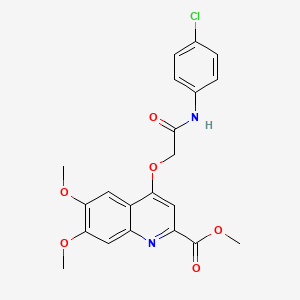
![3-(4-Bromophenyl)-5-[(dimethylamino)methylene]-1lambda~6~,3-thiazolane-1,1,4-trione](/img/structure/B2749335.png)
